4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine

Medicinal Chemistry ADME Prediction Physicochemical Properties

4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4) is a key intermediate for kinase inhibitor programs. The unique 6-methoxymethyl group significantly improves solubility and ADME properties, offering a strategic advantage over simpler 2-(pyridin-3-yl)pyrimidine analogs. This pre-installed functionality bypasses a synthetic step, accelerating hit-to-lead optimization. The reactive 4-chloro handle provides a reliable point for SNAr diversification, enabling rapid library synthesis. Ensure synthetic fidelity and avoid costly downstream failures by sourcing this specific, highly pure scaffold.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 339279-00-4
Cat. No. B1347832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine
CAS339279-00-4
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCOCC1=CC(=NC(=N1)C2=CN=CC=C2)Cl
InChIInChI=1S/C11H10ClN3O/c1-16-7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3
InChIKeyRBTFSKPPOOHKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4) - Procurement and Technical Specifications


4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4) is a polysubstituted heterocyclic building block characterized by a pyrimidine core bearing a reactive 4-chloro group, a 6-methoxymethyl substituent, and a 2-(pyridin-3-yl) moiety. With a molecular formula of C11H10ClN3O and a molecular weight of 235.67 g/mol, this compound serves as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors . Its structural architecture enables further functionalization via nucleophilic aromatic substitution (SNAr) at the C4 position, making it a versatile scaffold for medicinal chemistry programs targeting oncology and other therapeutic areas .

Procurement Rationale: Why Generic 2-(Pyridin-3-yl)pyrimidines Cannot Substitute for CAS 339279-00-4


Substituting 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine with a generic 2-(pyridin-3-yl)pyrimidine or a simpler analog such as 4-Chloro-2-(pyridin-3-yl)pyrimidine (CAS 97603-39-9) is chemically unsound due to the absence of the 6-methoxymethyl substituent. The methoxymethyl group at the 6-position is not an inert bystander; it electronically and sterically modulates the pyrimidine ring, affecting both the reactivity of the C4 chlorine in downstream transformations and the conformational preferences of the resulting derivatives. Furthermore, the specific substitution pattern of this compound dictates the regioselectivity of subsequent synthetic steps, such as cross-coupling or amination reactions. Using an alternative that lacks this substitution pattern would yield a different intermediate, compromising the integrity of the designed synthetic route and ultimately altering the structure of the final target molecule. This necessitates precise procurement of CAS 339279-00-4 to ensure fidelity to the intended synthesis and to avoid costly downstream failures .

Evidence-Based Differentiation Guide for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4)


Differentiation via 6-Methoxymethyl Substitution: Impact on Molecular Properties Compared to Unsubstituted Analog

The presence of the 6-methoxymethyl group in 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4) results in a quantifiably lower calculated partition coefficient (LogP) compared to its unsubstituted analog, 4-Chloro-2-(pyridin-3-yl)pyrimidine (CAS 97603-39-9). This indicates enhanced hydrophilicity, a property critical for bioavailability and solubility in aqueous biological systems. The increase in molecular weight also reflects the added functionality . This data is based on authoritative chemical database calculations and cross-study comparisons .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Synthetic Utility: Comparative Reactivity of the C4 Chlorine Leaving Group in SNAr Reactions

The 6-methoxymethyl group in 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4) electronically activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) at the C4 position compared to analogs lacking this electron-donating group. This effect can be quantified by comparing the calculated LUMO energy, a proxy for electrophilicity. A lower LUMO energy correlates with increased reactivity towards nucleophiles like amines. This is a class-level inference based on the well-established electronic effects of substituents on pyrimidine rings .

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Commercial Availability and Purity Benchmarking

Commercial availability and standard purity levels serve as a practical differentiator. 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4) is offered with a standard purity of 95%, as stated by multiple reputable suppliers . This is in contrast to some less common analogs, which may only be available through custom synthesis with longer lead times and unguaranteed purity. The compound's presence in established vendor catalogs confirms its utility and validated synthetic route .

Chemical Procurement Sourcing Quality Control

Predicted Biological Target Engagement: Kinase Inhibition Potential

The 2-(pyridin-3-yl)pyrimidine scaffold is a privileged structure in kinase inhibitor design, a class-level inference supported by the existence of numerous FDA-approved drugs and clinical candidates. 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4) is explicitly identified by vendors as a key intermediate for synthesizing kinase inhibitors for targeted cancer therapies [1]. While direct biological data for the compound itself is not published, its structural homology to known kinase inhibitor pharmacophores provides a strong rationale for its use. For context, the kinase inhibitor market is projected to grow from USD 66.6 billion in 2023 to over USD 100 billion by 2030 [2], highlighting the strategic value of validated building blocks.

Kinase Inhibitors Drug Discovery Oncology

High-Value Application Scenarios for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (CAS 339279-00-4)


Targeted Kinase Inhibitor Synthesis for Oncology Drug Discovery

This compound is ideally suited as a versatile intermediate in medicinal chemistry programs focused on developing novel, ATP-competitive kinase inhibitors. Its 2-(pyridin-3-yl) group is designed to interact with the kinase hinge region, while the reactive 4-chloro substituent serves as a handle for introducing diverse amine-containing moieties to explore the ribose pocket and solvent-exposed regions of the kinase active site . The 6-methoxymethyl group is a key differentiator that can modulate the physicochemical properties (e.g., LogP) of the final drug candidates, potentially improving solubility and oral bioavailability compared to derivatives from unsubstituted analogs . This specific substitution pattern aligns with the design of inhibitors targeting kinases implicated in cancers, such as non-small cell lung cancer (NSCLC) and other solid tumors [1].

Optimization of ADME Properties in Lead Candidate Development

In hit-to-lead and lead optimization phases, the 6-methoxymethyl group on this scaffold offers a strategic advantage for fine-tuning Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Compared to a starting scaffold of 4-Chloro-2-(pyridin-3-yl)pyrimidine, the presence of the methoxymethyl group provides a calculated 0.2 unit decrease in LogP . This increased hydrophilicity is beneficial for enhancing aqueous solubility and can be a crucial factor in meeting development candidate criteria. The pre-installed functional group allows medicinal chemists to bypass an additional synthetic step required to introduce a solubilizing group, thereby accelerating the synthesis and evaluation of novel analogs with improved drug-like profiles.

High-Throughput Chemical Library Synthesis for Kinase Profiling

The robust and well-understood SNAr reactivity of the 4-chloro group makes 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine an excellent central core for generating diverse, focused chemical libraries. Its reactivity profile is predicted to be higher than that of unsubstituted analogs, based on electronic effects . This allows for rapid parallel synthesis under mild conditions, enabling the efficient creation of hundreds of analogs for broad kinase selectivity screening. The reliable commercial availability of the compound at 95% purity ensures that large library production runs can be planned and executed without sourcing delays, a critical factor for maintaining high-throughput screening timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.